molecular formula C11H9BrN2O2 B3257393 1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 288252-18-6

1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B3257393
CAS No.: 288252-18-6
M. Wt: 281.1 g/mol
InChI Key: BORCLBAFDUJOBH-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features a bromophenyl group at the first position, a methyl group at the third position, and a carboxylic acid group at the fourth position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-bromo-1-phenyl-3-methyl-1H-pyrazole. This intermediate is then carboxylated using carbon dioxide under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization and carboxylation steps.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used in esterification reactions.

Major Products

    Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include oxides or hydroxyl derivatives.

    Reduction: Products include reduced pyrazole derivatives.

    Esterification: Products include esters of the carboxylic acid group.

Scientific Research Applications

1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity and potential for further functionalization, making it a valuable compound in various research applications.

Properties

IUPAC Name

1-(4-bromophenyl)-3-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-7-10(11(15)16)6-14(13-7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORCLBAFDUJOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601191282
Record name 1H-Pyrazole-4-carboxylic acid, 1-(4-bromophenyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288252-18-6
Record name 1H-Pyrazole-4-carboxylic acid, 1-(4-bromophenyl)-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288252-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 1-(4-bromophenyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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